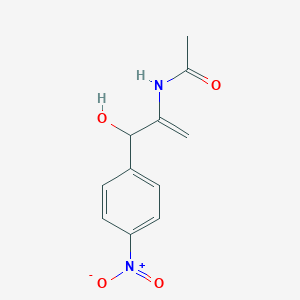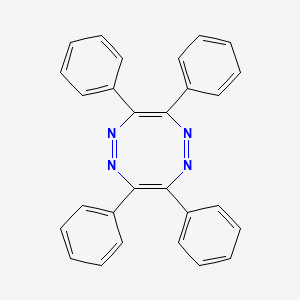
tert-Butyl Isopropyl sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl Isopropyl sulfide: is an organic compound with the chemical formula C7H16S . It is a sulfide, which means it contains a sulfur atom bonded to two carbon atoms. The structure of this compound includes a tert-butyl group and an isopropyl group attached to the sulfur atom. This compound is known for its unique chemical properties and reactivity, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: tert-Butyl Isopropyl sulfide can be synthesized through the reaction of tert-butyl alcohol with isopropyl mercaptan in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the sulfide bond.
Industrial Production Methods: In an industrial setting, this compound can be produced by reacting tert-butyl chloride with sodium isopropyl sulfide. This method involves the use of a solvent such as dimethyl sulfoxide and requires careful control of temperature and reaction time to achieve high yields.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-Butyl Isopropyl sulfide can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and mild heating.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Halides, alkoxides, and polar aprotic solvents.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted sulfides depending on the nucleophile used.
Applications De Recherche Scientifique
tert-Butyl Isopropyl sulfide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of tert-Butyl Isopropyl sulfide involves its ability to form stable carbon-sulfur bonds. The sulfur atom in the compound can act as a nucleophile, participating in various chemical reactions. In biological systems, it may interact with thiol groups in proteins and enzymes, potentially affecting their function and activity.
Comparaison Avec Des Composés Similaires
tert-Butyl Isopropyl sulfide can be compared with other similar sulfides such as:
tert-Butyl Methyl sulfide: Similar structure but with a methyl group instead of an isopropyl group.
Isopropyl Methyl sulfide: Contains an isopropyl group and a methyl group attached to the sulfur atom.
tert-Butyl Ethyl sulfide: Contains an ethyl group instead of an isopropyl group.
Uniqueness: The unique combination of tert-butyl and isopropyl groups in this compound provides distinct steric and electronic properties, making it a valuable compound for specific chemical reactions and applications.
Propriétés
Numéro CAS |
44657-76-3 |
|---|---|
Formule moléculaire |
C7H16S |
Poids moléculaire |
132.27 g/mol |
Nom IUPAC |
2-methyl-2-propan-2-ylsulfanylpropane |
InChI |
InChI=1S/C7H16S/c1-6(2)8-7(3,4)5/h6H,1-5H3 |
Clé InChI |
OBGJHUWOEJFPJS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)SC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Methylpent-4-en-2-yn-1-yl)(propan-2-yl)amino]ethanol](/img/structure/B11968175.png)


![4-Chloro-N-[3-[(4-methylphenyl)sulfonyl]-1-(1-phenylethyl)-1H-pyrrolo[2,3-B]quinoxalin-2-YL]benzamide](/img/structure/B11968211.png)

![2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B11968231.png)
![(1E,2Z)-2-Bromo-3-phenyl-2-propenal [7-(2,3-dihydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11968233.png)



![2-bromo-4-((E)-{[3-(2-bromophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol](/img/structure/B11968262.png)

![1-Nitro-4-[2,2,2-trichloro-1-(4-nitrophenyl)ethyl]benzene](/img/structure/B11968269.png)
![4-({(E)-[4-(propan-2-yl)phenyl]methylidene}amino)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11968277.png)
